molecular formula C15H15ClN2O4S2 B2806231 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903386-56-0

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2806231
CAS No.: 1903386-56-0
M. Wt: 386.87
InChI Key: MZXKSIOUXPYEQV-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H15ClN2O4S2 and its molecular weight is 386.87. The purity is usually 95%.
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Scientific Research Applications

Ring-forming Cascade En Route to Carbonic Anhydrase Inhibitors

  • This study highlights the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides using 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols. These compounds showed strong inhibition of human carbonic anhydrases, which are therapeutically relevant, demonstrating the potential for medical applications, particularly in enzyme inhibition (Sapegin et al., 2018).

Synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides

  • This research describes a one-pot two-stage method for synthesizing heterocyclic compounds, including sulfonamides, which are significant in medicinal chemistry. The method outlined in this study could be applied to synthesize derivatives of the compound , showing its versatility in chemical synthesis (Rozentsveig et al., 2013).

Topically Active Carbonic Anhydrase Inhibitors

  • In this study, derivatives of benzo[b]thiophene-2-sulfonamide, which is structurally related to the compound of interest, were prepared and investigated for their utility as topically active inhibitors of ocular carbonic anhydrase. This research indicates the potential use of similar compounds in the treatment of glaucoma (Graham et al., 1989).

Synthesis and Antimicrobial Activities of Functionalised Tetrahydrobenzothiophenes

  • A series of biologically active derivatives, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl) and 3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, were synthesized and showed significant activities against bacterial and fungal strains. This suggests the potential antimicrobial applications of similar sulfonamide compounds (Babu et al., 2013).

Design, Synthesis, and Biological Screening of N-ethyl-N-methylbenzenesulfonamide Derivatives

  • This study focuses on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties. These compounds exhibited effective antimicrobial and antiproliferative activities, suggesting the compound of interest may have similar potential applications (El-Gilil, 2019).

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S2/c16-12-3-4-13-11(8-12)9-18(14(19)10-22-13)6-5-17-24(20,21)15-2-1-7-23-15/h1-4,7-8,17H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKSIOUXPYEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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